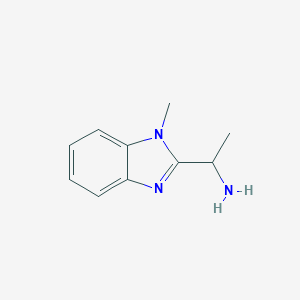

1-(1-metilbenzimidazol-2-il)etanamina

Descripción general

Descripción

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Aplicaciones Científicas De Investigación

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzimidazole derivatives are explored for their potential therapeutic applications, including as antiviral and anti-inflammatory agents.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 1-(1-methylbenzimidazol-2-yl)ethanamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

1-(1-methylbenzimidazol-2-yl)ethanamine interacts with tubulin and modulates its polymerization . The compound elongates the nucleation phase and slows down the tubulin polymerization, similar to the effect of nocodazole .

Biochemical Pathways

The interaction of 1-(1-methylbenzimidazol-2-yl)ethanamine with tubulin affects the polymerization of tubulin, which is a critical process in the formation of the mitotic spindle during cell division . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The modulation of tubulin polymerization by 1-(1-methylbenzimidazol-2-yl)ethanamine can lead to the disruption of cell division, resulting in cell cycle arrest and cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Métodos De Preparación

The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the reaction of benzimidazole with appropriate alkylating agents. One common method includes the alkylation of benzimidazole with alpha,1-dimethylmethanamine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Comparación Con Compuestos Similares

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can be compared with other benzimidazole derivatives such as:

- 1H-Benzimidazole-2-carboxylic acid

- 1H-Benzimidazole-2-methanamine, alpha,5-dimethyl-

- 1H-Benzimidazole-2-methanamine, N,alpha-dimethyl- These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine lies in its specific substituents, which confer distinct reactivity and potential applications .

Actividad Biológica

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine, a derivative of benzimidazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other benzimidazole derivatives that have been studied for various pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is . It features a benzimidazole ring system, which is known for its ability to interact with various biological targets.

The biological activity of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is primarily attributed to its ability to bind to specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, they may induce the formation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine. The compound has shown significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Escherichia coli | 3.9–7.8 µg/mL |

| Mycobacterium smegmatis | < 5 µg/mL |

| Candida albicans | < 10 µg/mL |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine have been explored through various in vitro studies. Notably, it has been observed to induce cell cycle arrest in cancer cell lines such as HepG2 and MDA-MB-231. The following table summarizes the effects on cell cycle progression:

| Cell Line | Phase Arrested | IC50 (µM) | Mechanism |

|---|---|---|---|

| HepG2 | G1 Phase | 5.35 | Induction of p53 phosphorylation; apoptosis |

| MDA-MB-231 | G2/M Phase | 5.2 | Activation of caspases leading to apoptosis |

The mechanism involves the upregulation of p21, which inhibits cyclin-B expression, resulting in G2/M phase arrest and subsequent apoptosis .

Case Study 1: Anticancer Efficacy

In a recent study, researchers treated HepG2 cells with varying concentrations of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine. Flow cytometry analysis revealed a significant increase in G1 phase cells after treatment, indicating effective cell cycle arrest:

- Control Group G1 Phase: 29%

- Treated Group G1 Phase: 31%

This data supports the compound's potential as an anticancer agent by preventing cancer cell proliferation .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of similar benzimidazole derivatives against resistant strains of bacteria. The results indicated that modifications in the benzimidazole structure significantly influenced antimicrobial potency:

- Compound A: MIC against MRSA = 0.5 µg/mL

- Compound B (with methyl substitution): MIC against MRSA = < 0.05 µg/mL

This suggests that structural modifications can enhance the biological activity of benzimidazole derivatives .

Propiedades

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQJEKDKGMFLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260523 | |

| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177407-17-9 | |

| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177407-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.